1-ethyl-4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
描述
1-Ethyl-4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a quinoline-based derivative characterized by a 4-hydroxy-2-oxo-1,2-dihydroquinoline core substituted with an ethyl group at the N(1) position and a carboxamide moiety at C(3) linked to a 2-methoxyphenyl group. Its tautomeric form in the crystalline state is stabilized as the 2-oxo-4-hydroxy tautomer, as confirmed by X-ray diffraction studies . This compound belongs to a broader class of 4-hydroxy-2-oxoquinoline-3-carboxamides, which are extensively studied for their diverse biological activities, including analgesic, anti-inflammatory, and anticancer properties . The structural planarity of the heterocyclic core and substituent orientation significantly influence its physicochemical and pharmacological behavior .
属性
IUPAC Name |
1-ethyl-4-hydroxy-N-(2-methoxyphenyl)-2-oxoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-3-21-14-10-6-4-8-12(14)17(22)16(19(21)24)18(23)20-13-9-5-7-11-15(13)25-2/h4-11,22H,3H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLWUPNWOLNOIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-ethyl-4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide belongs to a class of quinoline derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antiviral, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a quinoline core, which is central to its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of quinoline derivatives. For instance, compounds with similar structures have exhibited moderate antibacterial activity against various strains of bacteria.
Case Study: Antibacterial Evaluation
A study synthesized several derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline and evaluated their antibacterial properties using the Minimum Inhibitory Concentration (MIC) assay. The results indicated that:
- Compound A : MIC = 32 µg/mL against E. coli
- Compound B : MIC = 16 µg/mL against S. aureus
These findings suggest that modifications in the structure can enhance antibacterial efficacy, indicating potential for further development in this area .
Antiviral Activity
The antiviral properties of quinoline derivatives have been explored extensively, particularly against HIV. The compound's ability to inhibit HIV integrase has been a focal point of research.
Research Findings
In vitro studies demonstrated that derivatives with a similar scaffold showed promising results in inhibiting HIV replication. For example:
- Compound C : IC50 = 40 µM against HIV integrase.
The structural modifications in the quinoline framework were found to significantly influence antiviral activity .
Anticancer Activity
Quinoline derivatives have also shown potential in anticancer applications. The compound's ability to induce apoptosis in cancer cell lines has been documented.
Case Study: Anticancer Efficacy
A study investigated the anticancer properties of various quinoline derivatives against MCF-7 and Panc-1 cell lines. The results indicated:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound D | MCF-7 | 1.2 ± 0.2 | Induces apoptosis via caspase activation |
| Compound E | Panc-1 | 1.4 ± 0.2 | Cell cycle arrest at G2/M phase |
These findings highlight the potential of this class of compounds in cancer therapy and warrant further investigation into their mechanisms of action .
相似化合物的比较
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues differ in substituent patterns at the N(1), C(4), and carboxamide positions. Below is a comparative analysis of key derivatives:
Crystallographic Insights
X-ray studies reveal that planar conformation of the quinoline core and coplanar carboxamide group are conserved across analogues, suggesting a common pharmacophoric motif . For example, 1-ethyl-4-hydroxy-N-(6-hydroxybenzothiazolyl-2)-2-oxo-1,2-dihydroquinoline-3-carboxamide adopts a near-planar structure (deviation <0.02 Å), facilitating interactions with enzymatic active sites .
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-ethyl-4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step pathways starting from quinoline precursors. Key steps include cyclization, functional group modification (e.g., carboxamide formation), and substitution reactions. Reaction conditions require precise control of temperature (e.g., reflux), pH, and solvent polarity (e.g., polar aprotic solvents like DMF) to maximize yield (>70%) and purity (>95%) . Catalysts such as p-toluenesulfonic acid may accelerate condensation steps. Monitoring via thin-layer chromatography (TLC) and purification via column chromatography or recrystallization are critical .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve the quinoline core, methoxyphenyl substituents, and carboxamide groups. Mass spectrometry (ESI-MS or HRMS) validates molecular weight (e.g., observed m/z 379.2 for [M+H]⁺). X-ray crystallography can resolve stereochemical ambiguities if single crystals are obtainable .
Q. How can researchers elucidate the compound’s physicochemical properties for formulation studies?
- Methodological Answer : Key properties include solubility (tested in DMSO, ethanol, and aqueous buffers), logP (measured via shake-flask method or predicted via computational tools like ChemAxon), and thermal stability (assessed via differential scanning calorimetry). For example, related quinoline derivatives exhibit logP values ~3.2, indicating moderate lipophilicity .
Advanced Research Questions
Q. What strategies are used to investigate the compound’s mechanism of action in biological systems?
- Methodological Answer : Target deconvolution involves affinity chromatography, thermal shift assays, and CRISPR-Cas9 knockout screens. For example, if the compound inhibits kinase activity, enzymatic assays (e.g., ADP-Glo™) quantify IC₅₀ values. Molecular docking (using AutoDock Vina) predicts binding modes to targets like EGFR or COX-2, followed by mutagenesis studies to validate critical residues .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer : Systematic substitution of the methoxyphenyl group (e.g., replacing -OCH₃ with halogens or alkyl chains) and modifying the ethyl side chain can enhance potency. For instance, introducing a 4-chlorophenyl group in analogous compounds increased antibacterial activity by 3-fold . Parallel artificial membrane permeability assays (PAMPA) guide bioavailability improvements.
Q. What computational approaches are employed to predict synthetic scalability and reaction pathways?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction intermediates and transition states. Tools like Gaussian or ORCA simulate energy profiles to identify rate-limiting steps. Machine learning platforms (e.g., ICReDD’s reaction path search) integrate experimental data to optimize solvent selection and catalyst loading .
Q. How should researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., cell viability vs. target-specific enzymatic activity). For example, discrepancies in IC₅₀ values between MTT and Annexin V assays may indicate off-target effects. Metabolomic profiling (LC-MS) identifies cellular pathway perturbations, while CRISPR interference (CRISPRi) confirms target relevance .
Q. What challenges arise during scale-up synthesis, and how are they mitigated?
- Methodological Answer : Industrial production faces impurities from side reactions (e.g., 4-hydroxy-1,2-dihydroquinolin-2-one byproducts at 2.4–5.6% ). Mitigation strategies include green chemistry principles (e.g., solvent-free conditions) and continuous flow reactors to enhance heat/mass transfer. Quality control requires in-line PAT (process analytical technology) monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
